N-[(2-chlorophenyl)methyl]-4-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]quinazolin-3-yl]butanamide
Description
N-[(2-Chlorophenyl)methyl]-4-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]quinazolin-3-yl]butanamide is a quinazolinone-derived compound featuring a 2-chlorobenzyl group at the N1 position of the quinazolin-2,4-dione core and a 2,4,6-trimethylbenzyl substituent at the N1 position. The butanamide side chain extends from the C3 position of the quinazolinone ring.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]quinazolin-3-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30ClN3O3/c1-19-15-20(2)24(21(3)16-19)18-33-26-12-7-5-10-23(26)28(35)32(29(33)36)14-8-13-27(34)31-17-22-9-4-6-11-25(22)30/h4-7,9-12,15-16H,8,13-14,17-18H2,1-3H3,(H,31,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNGDNQUDRBUSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC=CC=C4Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Niementowski’s Cyclocondensation
Anthranilic acid derivatives react with urea or formamide under thermal conditions to yield 3,4-dihydroquinazolin-4-ones. For Compound X , a substituted anthranilic acid precursor (e.g., 2-nitroanthranilic acid) is heated with formamide at 125–130°C to form the dihydroquinazolinone intermediate. Subsequent oxidation with potassium permanganate or hydrogen peroxide introduces the 2,4-dione functionality.
Key Reaction Conditions
Isatoic Anhydride Route
Isatoic anhydride reacts with primary amines to form 2-substituted quinazolinones. For Compound X , reaction with 2,4,6-trimethylbenzylamine in refluxing toluene produces the N1-[(2,4,6-trimethylphenyl)methyl]quinazolin-2,4-dione intermediate (Scheme 1).
Scheme 1 :
$$
\text{Isatoic anhydride} + \text{2,4,6-Trimethylbenzylamine} \xrightarrow{\text{Toluene, 110°C}} \text{N1-Substituted Quinazolinone}
$$
Functionalization at the C3 Position
The butanamide side chain at C3 is introduced via alkylation or nucleophilic substitution of a halogenated intermediate.
Bromination at C3
The quinazolinone core is brominated using phosphorus oxybromide (POBr₃) in dichloromethane to yield 3-bromoquinazolin-2,4-dione. This intermediate undergoes nucleophilic displacement with 4-aminobutanamide derivatives.
Reaction Protocol
- Bromination: Quinazolinone (1 eq), POBr₃ (1.2 eq), CH₂Cl₂, 0°C → RT, 12 h.
- Displacement: 3-Bromoquinazolinone (1 eq), N-[(2-chlorophenyl)methyl]butanamide (1.2 eq), K₂CO₃, DMF, 80°C, 24 h.
Yield : 45–55% (estimated from analogous procedures).
N1-Alkylation with 2,4,6-Trimethylbenzyl Group
The N1-position is alkylated via a Mitsunobu reaction or alkyl halide coupling .
Mitsunobu Alkylation
The quinazolinone intermediate reacts with 2,4,6-trimethylbenzyl alcohol under Mitsunobu conditions (DIAD, PPh₃, THF) to install the bulky arylalkyl group.
Optimized Conditions
Final Amide Coupling
The butanamide side chain is constructed via amide bond formation between 4-aminobutanoic acid and 2-chlorobenzylamine.
Carbodiimide-Mediated Coupling
4-Aminobutanoic acid (1 eq) is activated with EDC/HOBt and coupled with 2-chlorobenzylamine (1.2 eq) in DCM/DMF (1:1) to yield N-[(2-chlorophenyl)methyl]butanamide.
Characterization Data
- ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.45–7.30 (m, 4H, Ar-H), 4.40 (d, 2H, J = 5.6 Hz, CH₂), 2.35–2.15 (m, 4H, CH₂).
- MS (ESI+) : m/z 295.1 [M+H]⁺.
Integrated Synthetic Pathway
The consolidated synthesis of Compound X involves four stages (Table 1):
Table 1 : Summary of Synthetic Steps for Compound X
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Quinazolinone core formation | Anthranilic acid, formamide, 130°C | 68% |
| 2 | C3 Bromination | POBr₃, CH₂Cl₂, 0°C → RT | 72% |
| 3 | N1-Alkylation | 2,4,6-Trimethylbenzyl bromide, K₂CO₃, DMF | 65% |
| 4 | Amide coupling | EDC/HOBt, DCM/DMF, RT | 58% |
Analytical Validation
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-4-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]quinazolin-3-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the mesitylmethyl group to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the quinazolinone core can lead to the formation of dihydroquinazoline derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound's IUPAC name is N-[(2-chlorophenyl)methyl]-4-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]quinazolin-3-yl]butanamide. It features a quinazoline backbone, which is known for its biological activity. The molecular formula is with a molecular weight of approximately 523.0 g/mol .
Anticancer Properties
Research indicates that quinazoline derivatives possess significant anticancer properties. A study evaluating the efficacy of various quinazoline compounds demonstrated that those with specific substitutions exhibited potent anti-proliferative activity against multiple cancer cell lines. For instance, compounds similar to this compound were tested against nine cancer cell lines and showed promising results in inhibiting cell growth .
Kinase Inhibition
Quinazolines are also recognized for their role as kinase inhibitors. The compound's structural features suggest it may interact effectively with various kinases involved in cancer progression. For example, approved drugs like Gefitinib and Vandetanib target the epidermal growth factor receptor (EGFR) and have been pivotal in treating non-small-cell lung cancer (NSCLC). The design of new quinazoline derivatives aims to enhance selectivity and potency against specific kinases while minimizing side effects .
Synthesis and Derivatives
The synthesis of quinazoline derivatives typically involves straightforward methodologies starting from readily available precursors. Recent studies have focused on optimizing these synthetic routes to improve yield and purity. For instance, a reported method involved the synthesis of 2-substituted quinazolines from 2-methoxybenzoic acid or 3-methoxy-2-naphthoic acid .
Case Study 1: Quinazoline Derivatives in Cancer Therapy
A notable case study involved a series of synthesized quinazoline derivatives tested for their anti-cancer properties. Among them, a derivative with a methoxyphenyl substitution showed remarkable efficacy against several cancer lines, indicating that modifications to the quinazoline structure can significantly impact biological activity .
Case Study 2: Kinase Profiling
In another study focusing on kinase profiling, compounds structurally related to this compound were screened against a panel of 109 kinases. The results highlighted the potential for developing targeted therapies based on these compounds by leveraging their kinase inhibition capabilities .
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-4-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]quinazolin-3-yl]butanamide is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinazolinone core. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
- Structure : Features a 2,4-dichlorophenylmethyl group and an acetamide chain (shorter than the butanamide in the target compound).
- Activity : Demonstrates potent anticonvulsant effects in pentylenetetrazole (PTZ)-induced seizure models, with complete protection against seizures and mortality in mice .
- Key Difference : The acetamide chain (vs. butanamide) may reduce lipophilicity and blood-brain barrier penetration compared to the target compound.
1-Benzyl-Substituted Quinazolinones
- Structure : Includes benzyl groups at the N1 position, similar to the 2,4,6-trimethylbenzyl group in the target compound.
- Activity : Substitutions on the benzyl ring (e.g., methyl, chloro) influence GABAergic receptor affinity and anticonvulsant efficacy . The 2,4,6-trimethyl group in the target compound may enhance steric bulk and metabolic stability compared to simpler benzyl derivatives.
Substituent Effects: Chlorophenyl vs. Trimethylphenyl Groups
N-(2-Chlorophenyl) Derivatives
N-(2,4,6-Trimethylphenyl) Derivatives
- Spectroscopic Data : C=O vibrations appear at 1704–1647 cm⁻¹, higher than chlorophenyl analogs, suggesting stronger electron-donating effects from methyl groups .
- Structural Impact: Trimethyl substitution increases steric hindrance and lipophilicity, as demonstrated in crystal structures of N-(2,4,6-trimethylphenyl)acetamides, where methyl groups induce non-planar conformations and tighter molecular packing .
Side Chain Variations: Acetamide vs. Butanamide
Acetamide Derivatives
Butanamide Derivatives
- Example: Target compound and N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide .
Data Tables
Table 1: Substituent Effects on Spectroscopic Properties
| Compound Class | C=O Stretching (cm⁻¹) | N-H Stretching (cm⁻¹) | Reference |
|---|---|---|---|
| N-(2-Chlorophenyl)amides | 1688–1617 | 3370–3212 | |
| N-(2,4,6-Trimethylphenyl)amides | 1704–1647 | 3283–3225 |
Table 2: Anticonvulsant Activity of Quinazolinone Derivatives
Biological Activity
N-[(2-chlorophenyl)methyl]-4-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]quinazolin-3-yl]butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer and other diseases. The compound exhibits significant inhibitory effects on certain pathways critical for tumor growth and proliferation.
Biological Activity Overview
Research indicates that this compound displays:
- Anticancer Properties : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.
- Effect on Cell Cycle : It induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
- Inhibition of Metastasis : The compound has demonstrated the ability to reduce migration and invasion of cancer cells.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study conducted on SW480 and HCT116 colorectal cancer cell lines revealed that this compound significantly inhibited cell proliferation with an IC50 of approximately 0.12 μM. The mechanism was linked to the downregulation of β-catenin signaling pathways, which are crucial for tumor growth.
Case Study 2: In Vivo Studies
In vivo experiments using xenografted BALB/C nu/nu mice demonstrated that treatment with the compound resulted in a marked reduction in tumor size and weight compared to control groups. Histological analysis showed decreased Ki67 expression, indicating reduced proliferation within tumors.
Research Findings
Recent studies have highlighted the compound's potential as a lead candidate for further development in cancer therapeutics. Its unique structure allows for specific interactions with target proteins involved in tumorigenesis.
Q & A
Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer: Synthesis typically involves multi-step protocols, starting with condensation of methyl 2-isothiocyanatobenzoate and glycine to form a quinazolinone intermediate. Subsequent oxidation (e.g., with H₂O₂) generates the 2,4-dioxo core, followed by alkylation using N,N′-carbonyldiimidazole and chloroacetamide derivatives . Optimization requires solvent selection (DMF or DCM), temperature control (60–80°C), and catalytic systems. Reaction progress is monitored via TLC or HPLC, with final purification by column chromatography .
Q. How is structural integrity confirmed post-synthesis?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies functional groups (e.g., amide protons at δ 8.2–10.5 ppm, aromatic protons in quinazolinone). Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ peak matching theoretical value). Purity is validated via HPLC (>95% area under the curve) .
Q. What preliminary biological screening models are recommended for activity assessment?
- Methodological Answer: Initial in vitro assays include enzyme inhibition studies (e.g., kinase or protease targets) and cytotoxicity profiling (MTT assay on cancer cell lines). For anticonvulsant potential, the pentylenetetrazole (PTZ)-induced seizure model in mice is widely used, with comparisons to reference drugs like sodium valproate .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
- Methodological Answer: Discrepancies may arise from differences in dosing (e.g., ED₅₀ vs. LD₅₀), model organisms, or pharmacokinetic profiles. Meta-analyses of dose-response curves and bioavailability studies (e.g., plasma concentration via LC-MS) are critical. For example, anticonvulsant efficacy in mice may not translate to humans due to metabolic differences; cross-species CYP450 enzyme profiling is advised .
Q. What strategies optimize the compound’s selectivity for target receptors?
- Methodological Answer: Structure-Activity Relationship (SAR) studies involve synthesizing analogs with modified substituents (e.g., halogenation on the benzyl group or quinazolinone core). Computational docking (e.g., AutoDock Vina) predicts binding affinities to GABAₐ receptors or kinase domains. In vitro competitive binding assays validate selectivity ratios (e.g., IC₅₀ for off-target vs. on-target) .
Q. How are scalable synthesis challenges addressed without compromising purity?
- Methodological Answer: Flow chemistry techniques improve scalability by enhancing heat/mass transfer and reducing side reactions. For example, continuous-flow oxidation steps using H₂O₂ in a microreactor achieve >90% yield. Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor intermediate formation in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
